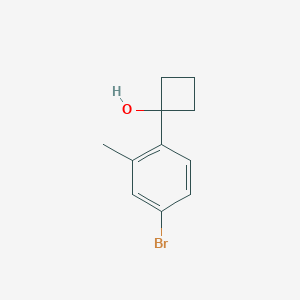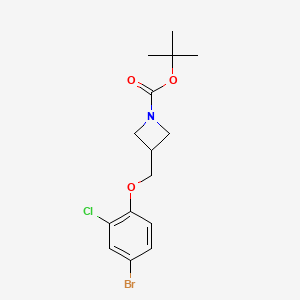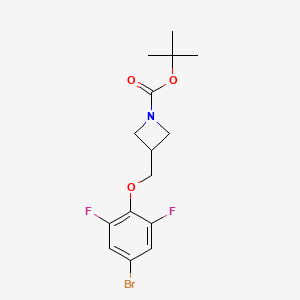
tert-Butyl (8-aminooctyl)(phenethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (8-aminooctyl)(phenethyl)carbamate is a compound with the molecular formula C13H28N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. The compound is often used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl (8-aminooctyl)(phenethyl)carbamate can be synthesized through a series of chemical reactions involving the protection and deprotection of amino groups. The synthesis typically involves the reaction of an amine group with carboxylic acids, activated NHS esters, or carbonyl groups (ketones, aldehydes). The Boc group can be deprotected under mild acidic conditions to form the free amine .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (8-aminooctyl)(phenethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amine group in the compound is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones, aldehydes)
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
- Carboxylic acids
- Activated NHS esters
- Carbonyl groups (ketones, aldehydes)
- Mild acidic conditions for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group under mild acidic conditions results in the formation of a free amine .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (8-aminooctyl)(phenethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a PROTAC linker in the synthesis of PROTACs, which are used to target specific proteins for degradation
Biology: Employed in studies involving protein degradation and the investigation of protein functions.
Industry: Utilized in the production of specialized chemical reagents and intermediates
Wirkmechanismus
The mechanism of action of tert-Butyl (8-aminooctyl)(phenethyl)carbamate involves its use as a PROTAC linker. PROTACs are designed to recruit specific proteins to the ubiquitin-proteasome system for degradation. The compound’s amine group reacts with carboxylic acids, activated NHS esters, and carbonyl groups, facilitating the formation of PROTACs that target specific proteins for degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (8-aminooctyl)carbamate: Similar in structure but lacks the phenethyl group.
tert-Butyl (8-aminooctyl)(phenethyl)carbamate: Contains both the 8-aminooctyl and phenethyl groups, making it unique in its applications
Uniqueness
This compound is unique due to its dual functional groups, which allow it to be used as a versatile PROTAC linker.
Eigenschaften
IUPAC Name |
tert-butyl N-(8-aminooctyl)-N-(2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2/c1-21(2,3)25-20(24)23(17-12-7-5-4-6-11-16-22)18-15-19-13-9-8-10-14-19/h8-10,13-14H,4-7,11-12,15-18,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMBTXWHUVZTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCCCCCN)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














